Bienvenue dans la boutique en ligne BenchChem!

N106

Heart Failure Cardiomyocyte Contractility

N106 is the first-in-class and only commercially available small molecule that specifically activates SERCA2a SUMOylation via direct SUMO E1 ligase activation—a mechanism entirely distinct from allosteric modulators like CDN1163 or Na+/K+ ATPase inhibitors such as istaroxime. Its high selectivity for SUMO E1 over Ub E1 makes it an essential, pathway-specific probe for dissecting crosstalk between SUMOylation and ubiquitination pathways in cardiac biology. Researchers can correlate functional improvements directly to SERCA2a SUMOylation status via immunoprecipitation and western blotting. Choose N106 for clean, mechanism-defined control experiments and to benchmark next-generation SUMO E1-targeted compounds against validated in vivo efficacy in pressure-overload heart failure models.

Molecular Formula C17H14N4O3S
Molecular Weight 354.4 g/mol
Cat. No. B1677604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN106
SynonymsN106;  N-106;  N 106; 
Molecular FormulaC17H14N4O3S
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)OC
InChIInChI=1S/C17H14N4O3S/c1-22-11-8-6-10(7-9-11)15-20-21-16(24-15)19-17-18-14-12(23-2)4-3-5-13(14)25-17/h3-9H,1-2H3,(H,18,19,21)
InChIKeyFBCSWQRNKAYAGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N106: First-in-Class SERCA2a SUMOylation Activator for Heart Failure Research


N106 (CAS 862974-25-2) is a first-in-class small molecule activator of the sarcoplasmic reticulum calcium ATPase (SERCA2a) via a novel mechanism: it directly activates the SUMO-activating enzyme, E1 ligase, to trigger intrinsic SUMOylation of SERCA2a [1]. This mechanism is distinct from other known SERCA2a modulators. N106 has been shown to increase SERCA2a activity and improve cardiac contractility in vitro and in vivo, making it a specialized tool for studying heart failure and SUMOylation biology .

Why N106 Cannot Be Substituted by Other SERCA2a Activators


N106 is a SUMO E1 ligase activator, which is a unique mechanism of action for enhancing SERCA2a activity [1]. In contrast, most other SERCA2a activators, such as istaroxime and CDN1163, act through different mechanisms: istaroxime is a Na+/K+ ATPase inhibitor that also stimulates SERCA2a, while CDN1163 is an allosteric activator [2]. These mechanistic differences translate to distinct functional and selectivity profiles. For instance, N106's effect is mediated through SUMOylation, which may offer a different therapeutic window and off-target profile compared to direct SERCA2a activators. Using a non-specific SERCA2a activator in place of N106 would not replicate the specific SUMO E1 activation and could lead to different experimental outcomes, particularly in studies of SUMOylation biology or heart failure models where this unique pathway is being investigated [3].

Quantitative Differentiation of N106 from Analogs and Baselines


N106 Significantly Increases Cardiomyocyte Contractility Compared to Vehicle Control

N106 demonstrates a significant, dose-dependent increase in peak shortening of isolated adult rat cardiomyocytes compared to vehicle (DMSO) control. At 10 µM, N106 increased peak shortening to 12.03±0.80%, versus 3.05±0.47% for DMSO [1]. This effect is also significant at lower concentrations (10 nM and 100 nM) [1].

Heart Failure Cardiomyocyte Contractility

N106 Accelerates Calcium Decay, Indicating Enhanced SERCA2a Activity

N106 treatment significantly reduced the time constant of calcium decay (τ) in isolated adult cardiomyocytes, a direct measure of SERCA2a-mediated calcium reuptake. N106 reduced τ to 0.18±0.02 seconds compared to 0.24±0.02 seconds for the vehicle control [1].

Calcium Handling SERCA2a Cardiomyocyte

In Vivo Functional Improvement in Heart Failure Model vs. Vehicle Control

In a mouse model of pressure overload-induced heart failure (transverse aortic constriction, TAC), N106 treatment significantly improved left ventricular (LV) systolic function compared to vehicle treatment. Specifically, the time constant of isovolumetric relaxation (τ) was significantly reduced in N106-treated TAC mice [1].

Heart Failure In Vivo Hemodynamics

Selective Activation of SUMO E1 Over Ubiquitin E1 Compared to Null Effect

N106's mechanism is highly specific to the SUMO E1 enzyme. In a direct in vitro comparison, N106 did not significantly stimulate the activity of the related ubiquitin-activating enzyme (Ub E1) at concentrations up to 100 µM, whereas it robustly activated SUMO E1 [1].

Target Selectivity SUMOylation E1 Ligase

N106's Mechanism-Based Potency Compared to Allosteric SERCA Activator CDN1163

While a direct head-to-head comparison is not available, cross-study analysis shows that N106's functional effects occur at low nanomolar concentrations (e.g., 10 nM for contractility [1]), while the allosteric SERCA activator CDN1163 has a reported EC50 of 1.6-6.0 µM for ATPase stimulation [2]. This suggests N106 is significantly more potent in achieving a functional outcome, which is consistent with its distinct, upstream mechanism of action.

SERCA2a Potency Mechanism

Optimal Research Applications for N106 Based on Its Unique Profile


Investigating the Role of SERCA2a SUMOylation in Heart Failure

N106 is the only commercially available small molecule that specifically activates SERCA2a SUMOylation. This makes it an essential tool for studies aiming to delineate the specific contribution of this post-translational modification to cardiac function in both healthy and failing hearts [1]. Use N106 in primary cardiomyocyte cultures or in vivo models of pressure overload to observe functional improvements that can be directly correlated to changes in SERCA2a SUMOylation status, as confirmed by immunoprecipitation and western blotting [1].

Differentiating SUMO E1-Dependent vs. Ubiquitin E1-Dependent Pathways

N106's high selectivity for SUMO E1 over the related Ub E1 [1] makes it a powerful probe for dissecting the crosstalk between the SUMOylation and ubiquitination pathways. Researchers can use N106 to selectively activate SUMO E1 in cell-based assays without directly impacting ubiquitin conjugation, allowing for clean, pathway-specific modulation and analysis of downstream protein stability and signaling events.

Mechanism-Focused Studies Requiring a Unique Control for SERCA2a Activators

Since N106 activates SERCA2a via SUMO E1, it serves as an ideal, mechanistically distinct control for experiments using other SERCA2a activators like istaroxime or CDN1163. This allows researchers to determine whether observed biological effects are specific to a particular activation mechanism (e.g., allosteric vs. SUMOylation-mediated) or are a general consequence of increased SERCA2a activity. This is crucial for target validation and for understanding the nuanced pharmacology of SERCA2a modulation [2].

Preclinical Studies of Heart Failure with a First-in-Class Mechanism

For academic or industrial groups developing novel therapies for heart failure, N106 represents a first-in-class pharmacological tool to validate the therapeutic potential of targeting the SUMO E1 / SERCA2a SUMOylation axis [1]. Its demonstrated in vivo efficacy in improving cardiac function in a TAC model [1] provides a strong rationale for its use in proof-of-concept studies and as a benchmark for screening next-generation compounds targeting this pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N106

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.